molecular formula C19H13Br2N B1363982 9-Benzyl-3,6-dibromocarbazole CAS No. 118599-27-2

9-Benzyl-3,6-dibromocarbazole

Cat. No. B1363982
M. Wt: 415.1 g/mol
InChI Key: QVFWRFBJSIUPAD-UHFFFAOYSA-N
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Patent
US08586973B2

Procedure details

3,6-Dibromocarbazole 2 (112.0 g, 0.344 mol), benzyl bromide (41 ml, 0.344 mol), and nBu4NHSO4 were mixed in 200 ml of acetone and stirred at room temperature under nitrogen until dissolved. KOH (19.3 g, 0.344 mol) was then added to the above transparent solution and the resultant mixture was refluxed for 4 hours, where a white precipitate was observed. The hot mixture was concentrated to remove the majority of acetone. Upon cooling, additional white precipitate appeared. The precipitate was filtered, dissolved in methyl-t-butyl ether, washed with water, dried over Na2SO4, and concentrated to yield a major amount of pure N-benzyl-3,6-dibromocarbazole 3. The filtrate was also washed with water and extracted with methyl-t-butyl ether, dried over Na2SO4, concentrated, and purified over 120 g SiO2 with hexane and hexane:ethylacetate (95:5) eluents to yield a minor amount of pure N-benzyl-3,6-dibromocarbazole 3. The combined yield from crystallization and chromatography was 49 g (35%) of N-benzyl-3,6-dibromocarbazole 3.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O.CC(C)=O>[CH2:16]([N:6]1[C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:14][C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[C:10]([Br:15])[CH:11]=2)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
41 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
CONCENTRATION
Type
CONCENTRATION
Details
The hot mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the majority of acetone
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methyl-t-butyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2=CC=C(C=C2C=2C=C(C=CC12)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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